molecular formula C12H10N2O5 B11856810 2-Ethoxy-6-nitroquinoline-4-carboxylic acid CAS No. 89267-24-3

2-Ethoxy-6-nitroquinoline-4-carboxylic acid

Cat. No.: B11856810
CAS No.: 89267-24-3
M. Wt: 262.22 g/mol
InChI Key: IJJKYDJCESFTPQ-UHFFFAOYSA-N
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Description

2-Ethoxy-6-nitroquinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal and synthetic organic chemistry. Quinolines are nitrogen-based heterocyclic aromatic compounds that have gained significant attention due to their broad spectrum of biological activities and industrial applications .

Preparation Methods

The synthesis of 2-Ethoxy-6-nitroquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the nitration of 2-ethoxyquinoline followed by carboxylation. The reaction conditions often involve the use of strong acids and bases, and the process may be catalyzed by various agents to improve yield and efficiency .

Industrial production methods focus on optimizing these reactions to be cost-effective and environmentally friendly. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to achieve greener production processes .

Chemical Reactions Analysis

2-Ethoxy-6-nitroquinoline-4-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various quinoline derivatives.

    Reduction: Reduction reactions typically convert the nitro group to an amino group, resulting in different functionalized quinolines.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the ethoxy or nitro groups are replaced by other functional groups.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Ethoxy-6-nitroquinoline-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in developing new pharmaceuticals, particularly for its anti-inflammatory and antimalarial activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethoxy-6-nitroquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The quinoline ring system is known to intercalate with DNA, disrupting cellular processes and exhibiting antimicrobial and anticancer activities .

Comparison with Similar Compounds

2-Ethoxy-6-nitroquinoline-4-carboxylic acid is unique due to its specific functional groups that confer distinct chemical and biological properties. Similar compounds include:

These comparisons highlight the unique combination of functional groups in this compound that make it valuable for various applications.

Properties

CAS No.

89267-24-3

Molecular Formula

C12H10N2O5

Molecular Weight

262.22 g/mol

IUPAC Name

2-ethoxy-6-nitroquinoline-4-carboxylic acid

InChI

InChI=1S/C12H10N2O5/c1-2-19-11-6-9(12(15)16)8-5-7(14(17)18)3-4-10(8)13-11/h3-6H,2H2,1H3,(H,15,16)

InChI Key

IJJKYDJCESFTPQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=C(C=C(C=C2)[N+](=O)[O-])C(=C1)C(=O)O

Origin of Product

United States

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